Caprylic aldehyde oxime

Description

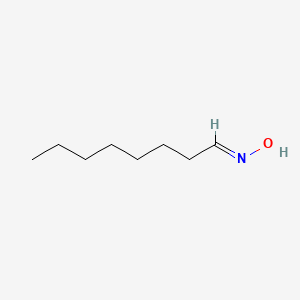

Caprylic aldehyde oxime (C₈H₁₇NO) is the oxime derivative of caprylic aldehyde (octanal, C₈H₁₆O), formed via condensation of hydroxylamine with the aldehyde group. Oximes are characterized by the C=N-OH functional group and serve as versatile intermediates in organic synthesis. This compound, with its linear aliphatic chain, is distinct from aromatic or cyclic aldehyde oximes, influencing its physical properties, reactivity, and applications .

Properties

CAS No. |

929-55-5 |

|---|---|

Molecular Formula |

C8H17NO |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

(NE)-N-octylidenehydroxylamine |

InChI |

InChI=1S/C8H17NO/c1-2-3-4-5-6-7-8-9-10/h8,10H,2-7H2,1H3/b9-8+ |

InChI Key |

GGZXEEFQIXMFBF-CMDGGOBGSA-N |

Isomeric SMILES |

CCCCCCC/C=N/O |

Canonical SMILES |

CCCCCCCC=NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Caprylic aldehyde oxime can be synthesized through the reaction of caprylic aldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of the oxime.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions: Caprylic aldehyde oxime undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form nitriles or carboxylic acids.

Reduction: Reduction of the oxime can yield primary amines.

Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminium hydride or catalytic hydrogenation are used.

Substitution: Various reagents, including acids and bases, can facilitate substitution reactions.

Major Products Formed:

Oxidation: Nitriles and carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted oximes depending on the reagents used.

Scientific Research Applications

Caprylic aldehyde oxime has diverse applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: this compound is used in the production of fragrances, flavors, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of caprylic aldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and other cellular processes.

Comparison with Similar Compounds

Comparison with Similar Aldehyde Oximes

Structural and Physical Properties

Stability and Degradation

- This compound : Aliphatic oximes are less thermally stable than aromatic counterparts. Under photoinduced electron transfer (PET), aldehyde oximes decompose to nitriles (e.g., caprylonitrile) and aldehydes .

- 9-Anthraldehyde Oxime : Aromatic stabilization enhances resistance to oxidation; suitable for high-temperature reactions .

Key Research Findings

- Stereochemical Outcomes : Aliphatic oximes (e.g., caprylic) typically lack geometric isomerism, while aromatic oximes (e.g., 9-anthraldehyde oxime) exhibit syn/anti isomerism .

- Synthetic Utility : this compound’s long chain may facilitate micelle formation in aqueous reactions, enhancing reactivity in biphasic systems .

- Environmental Impact : Aliphatic oximes like caprylic derivatives are biodegradable, making them preferable in green chemistry vs. persistent aromatic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.